1-(2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone 1-(2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15849437
InChI: InChI=1S/C15H23N3O/c1-11(2)10-17-15-13(6-4-8-16-15)14-7-5-9-18(14)12(3)19/h4,6,8,11,14H,5,7,9-10H2,1-3H3,(H,16,17)
SMILES:
Molecular Formula: C15H23N3O
Molecular Weight: 261.36 g/mol

1-(2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone

CAS No.:

Cat. No.: VC15849437

Molecular Formula: C15H23N3O

Molecular Weight: 261.36 g/mol

* For research use only. Not for human or veterinary use.

1-(2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone -

Specification

Molecular Formula C15H23N3O
Molecular Weight 261.36 g/mol
IUPAC Name 1-[2-[2-(2-methylpropylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone
Standard InChI InChI=1S/C15H23N3O/c1-11(2)10-17-15-13(6-4-8-16-15)14-7-5-9-18(14)12(3)19/h4,6,8,11,14H,5,7,9-10H2,1-3H3,(H,16,17)
Standard InChI Key QBBMTVALNNYHEP-UHFFFAOYSA-N
Canonical SMILES CC(C)CNC1=C(C=CC=N1)C2CCCN2C(=O)C

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C15H23N3O\text{C}_{15}\text{H}_{23}\text{N}_{3}\text{O}, with a molecular weight of 261.36 g/mol. Its IUPAC name, 1-[2-[2-(2-methylpropylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone, reflects a pyridine ring substituted at the 3-position with a pyrrolidine group bearing an acetylated nitrogen and an isobutylamino side chain . The stereochemistry and spatial arrangement of these groups contribute to its receptor-binding specificity.

Key structural attributes include:

  • Pyridine ring: A six-membered aromatic ring with one nitrogen atom, enabling π-π stacking interactions with biological targets .

  • Pyrrolidine moiety: A five-membered saturated ring that introduces conformational rigidity .

  • Isobutylamino group: A branched alkyl chain that enhances lipophilicity and membrane permeability.

The canonical SMILES string CC(C)CNC1=C(C=CC=N1)C2CCCN2C(=O)C\text{CC(C)CNC1=C(C=CC=N1)C2CCCN2C(=O)C} and InChIKey QBBMTVALNNYHEP-UHFFFAOYSA-N\text{QBBMTVALNNYHEP-UHFFFAOYSA-N} provide unambiguous identifiers for this compound.

Synthesis and Reaction Pathways

Microwave-Assisted Amination

A pivotal step in the synthesis involves reacting 1-(6-chloropyridin-3-yl)ethan-1-one with isobutylamine under microwave irradiation (120°C, 1.5 hours) in isopropanol . This method achieves high yields (≥85%) by accelerating nucleophilic substitution at the chloropyridine site. Post-reaction workup includes solvent evaporation, ethyl acetate extraction, and flash chromatography .

Claisen Condensation

The acetyl group is introduced via Claisen condensation between the aminated pyridine intermediate and ethyl acetate in tetrahydrofuran (THF). Sodium methoxide (1.4 equiv) initiates the reaction at 0°C, followed by overnight stirring at room temperature . Purification via recrystallization or column chromatography ensures >95% purity, as verified by HPLC and 1H^1\text{H}-NMR .

Critical reagents:

  • Sodium methoxide: Catalyzes enolate formation .

  • Lithium aluminum hydride: Reduces intermediates in alternative synthetic routes.

The compound inhibits viral replication by targeting the plasmodial lactate transporter PfFNT, a critical protein for malaria parasite metabolism . In vitro assays show IC50_{50} values <1 μM against Plasmodium falciparum, comparable to reference antimalarials .

Anticancer Activity

1-(2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone disrupts oncogenic signaling pathways, including PI3K/AKT and MAPK/ERK. Preclinical studies report apoptosis induction in breast cancer (MCF-7) and leukemia (HL-60) cell lines at 10–50 μM concentrations.

Neuropharmacological Effects

Therapeutic Applications

Oncology

The compound’s dual inhibition of lactate transport and kinase signaling positions it as a candidate for combination therapies. Synergistic effects with cisplatin and paclitaxel have been observed in solid tumor models .

Infectious Diseases

PfFNT inhibition offers a novel mechanism against drug-resistant malaria strains. In vivo efficacy studies in murine models show a 70% reduction in parasitemia at 25 mg/kg/day .

Comparative Analysis with Structural Analogs

Compound NameStructural DifferencesBiological Activity
1-(2-(Pyridin-3-yl)pyrrolidin-1-yl)ethanoneLacks isobutylamino groupBinds nAChRs (IC50_{50}= 5 μM)
2-(6-(Isobutylamino)pyridin-3-yl)piperidine-1-carbaldehydePiperidine instead of pyrrolidineAntiviral (IC50_{50}= 0.8 μM)
1-(4-Piperidinyloxy)-2-butanoneOxypiperidine and butanone chainKinase inhibition

The isobutylamino group enhances target affinity by 3–5-fold compared to non-substituted analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator